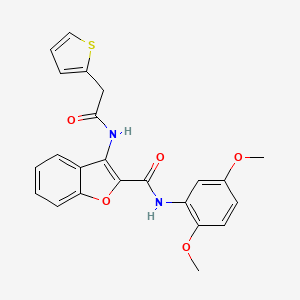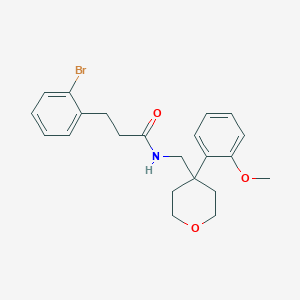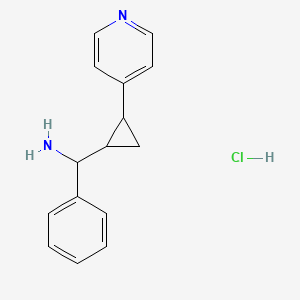
Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is a chemical compound with the IUPAC name phenyl (2- (pyridin-4-yl)cyclopropyl)methanamine hydrochloride . It has a molecular weight of 260.77 . This compound is typically stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H16N2.ClH/c16-15(12-4-2-1-3-5-12)14-10-13(14)11-6-8-17-9-7-11;/h1-9,13-15H,10,16H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 260.77 . The compound is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles :1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the compound , have been synthesized and used in the formation of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state. This demonstrates their potential application in catalysis and organic synthesis (Roffe et al., 2016).
Biological Activity and Imaging
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity :Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine (a derivative of the compound ) have been synthesized and evaluated for their photocytotoxic properties. These complexes exhibited unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis through the generation of reactive oxygen species. They also showed potential for cellular imaging, demonstrating their usefulness in biological research and potential therapeutic applications (Basu et al., 2014).
Anticonvulsant Agents
Synthesis and Characterization of Heterocyclic Schiff Bases :A series of novel Schiff bases of 3-aminomethyl pyridine, closely related to the core structure of Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine; hydrochloride, were synthesized and showed significant anticonvulsant activity. This research suggests the potential application of such compounds in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) Complexes with Enhanced Cellular Uptake :Iron(III) complexes involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine showed enhanced cellular uptake and remarkable photocytotoxicity, pointing towards their potential in targeted cancer therapy. These complexes highlight the role of the pyridoxal group in tumor targeting and the importance of structural elements in determining the efficacy of such therapeutic agents (Basu et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c16-15(12-4-2-1-3-5-12)14-10-13(14)11-6-8-17-9-7-11;/h1-9,13-15H,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXBYSUDFELSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

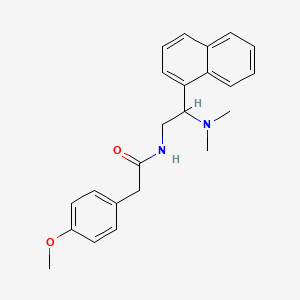

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)



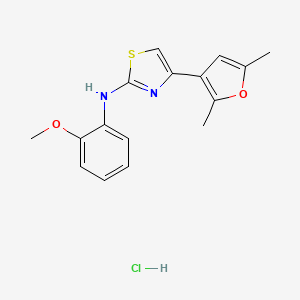

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2976133.png)
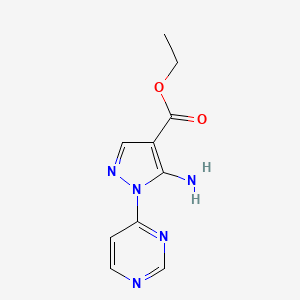
![ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2976139.png)

